N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-hydroxy-5-methoxybenzamide
Description
N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-hydroxy-5-methoxybenzamide is a complex organic compound characterized by its unique structural features, including a tert-butyloxolan ring and a methoxybenzamide moiety
Properties
IUPAC Name |
N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-hydroxy-5-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-17(2,3)15-11(7-8-22-15)10-18-16(20)13-9-12(21-4)5-6-14(13)19/h5-6,9,11,15,19H,7-8,10H2,1-4H3,(H,18,20)/t11-,15+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGKWGSIRAVTLF-ABAIWWIYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(CCO1)CNC(=O)C2=C(C=CC(=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1[C@H](CCO1)CNC(=O)C2=C(C=CC(=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-hydroxy-5-methoxybenzamide typically involves multiple steps:
Formation of the tert-butyloxolan ring: This step often starts with the cyclization of a suitable precursor under acidic or basic conditions to form the oxolane ring.
Introduction of the benzamide moiety: The benzamide group is introduced through an amide coupling reaction, which can be facilitated by reagents such as carbodiimides (e.g., EDCI) and catalysts like DMAP.
Methoxylation and hydroxylation: The methoxy and hydroxy groups are introduced via selective functionalization reactions, often involving methylation (using methyl iodide) and hydroxylation (using oxidizing agents like PCC).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale cyclization: Utilizing continuous flow reactors to efficiently produce the tert-butyloxolan ring.
Automated amide coupling: Employing automated synthesis machines to couple the benzamide moiety under controlled conditions.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-hydroxy-5-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like PCC or Jones reagent.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.
Reduction: LiAlH4 or borane (BH3) in THF.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-hydroxy-5-methoxybenzamide is studied for its potential as a biochemical probe. It can interact with specific enzymes or receptors, providing insights into their functions.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in targeting specific proteins or pathways involved in diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-hydroxy-5-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The tert-butyloxolan ring and benzamide moiety can bind to specific sites on these targets, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-hydroxybenzamide: Lacks the methoxy group, which may affect its reactivity and binding properties.
N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-methoxybenzamide: Lacks the hydroxy group, potentially altering its chemical behavior and biological activity.
N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-5-methoxybenzamide: Lacks the hydroxy group at a different position, which can influence its overall properties.
Uniqueness
N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-hydroxy-5-methoxybenzamide is unique due to the presence of both hydroxy and methoxy groups, which provide distinct reactivity and binding characteristics. These features make it a versatile compound for various applications in scientific research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
